4-ethoxy-2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Description
4-Ethoxy-2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a substituted aromatic ring (ethoxy and methyl groups at positions 4, 2, and 5) and a sterically hindered 2,2,6,6-tetramethylpiperidin-4-yl (TMP) amine group.
Properties
IUPAC Name |
4-ethoxy-2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O3S/c1-8-24-16-9-14(3)17(10-13(16)2)25(22,23)20-15-11-18(4,5)21-19(6,7)12-15/h9-10,15,20-21H,8,11-12H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDUTOWSMFJTQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-ethoxy-2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting 2,2,6,6-tetramethylpiperidine with appropriate reagents under controlled conditions.
Introduction of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Sulfonamide Formation: The final step involves the reaction of the piperidine derivative with benzenesulfonyl chloride to form the sulfonamide linkage.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
4-ethoxy-2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the sulfonamide nitrogen, leading to various substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of benzenesulfonamide derivatives, including 4-ethoxy-2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide, as promising anticancer agents. These compounds have shown efficacy in inhibiting carbonic anhydrases (CAs), which are enzymes implicated in tumor growth and metastasis. For instance, one study demonstrated that certain derivatives exhibited selective inhibition against carbonic anhydrase IX with IC50 values ranging from 10.93 to 25.06 nM . This selectivity suggests that these compounds could be developed into targeted therapies for cancers that overexpress CA IX.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that benzenesulfonamide derivatives can inhibit bacterial growth and biofilm formation in multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These pathogens are notorious for causing severe hospital-acquired infections . The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays conducted on various derivatives suggest their potential as new antimicrobial agents .
Enzyme Inhibition
The compound's structure allows it to act as an inhibitor for various enzymes beyond carbonic anhydrases. For example, sulfonamide derivatives have been synthesized and screened for their inhibitory effects on α-glucosidase and acetylcholinesterase, which are crucial in managing conditions like Type 2 diabetes mellitus and Alzheimer's disease . The enzyme inhibition profile indicates that these compounds could serve as therapeutic agents in metabolic disorders.
Stabilizers for Synthetic Polymers
This compound can function as a stabilizer for synthetic polymers. Compounds containing the 2,2,6,6-tetramethylpiperidinyl group are known to provide light stabilization, heat stabilization, and oxidation stabilization for organic materials . Such properties are essential in enhancing the durability and longevity of plastics used in various applications.
Summary of Findings
The applications of this compound span critical areas of medicinal chemistry and materials science:
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibition of carbonic anhydrase IX | IC50 values: 10.93–25.06 nM |
| Antimicrobial Activity | Inhibition of Klebsiella pneumoniae and Pseudomonas aeruginosa | Effective against multidrug-resistant strains |
| Enzyme Inhibition | α-glucosidase and acetylcholinesterase inhibitors | Potential therapeutic agents for metabolic disorders |
| Polymer Stabilization | Light and heat stabilizers for synthetic polymers | Enhances durability of materials |
Mechanism of Action
The mechanism of action of 4-ethoxy-2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The piperidine ring and sulfonamide moiety are crucial for its binding to enzymes and receptors, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Features of TMP-Containing Compounds
Key Observations :
- The target compound and bis-TMP naphthalimide share the TMP group but differ in core structure (benzenesulfonamide vs. naphthalimide). The naphthalimide’s π-conjugation enables fluorescence, absent in the target compound .
- TMP esters (e.g., acetate, methacrylate) prioritize ester functionality, offering hydrolytic susceptibility compared to the sulfonamide’s stability .
Physicochemical Properties
Table 2: Comparative Properties
Biological Activity
The compound 4-ethoxy-2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a sulfonamide derivative notable for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula: C₁₄H₁₉N₃O₂S
- Molecular Weight: 295.38 g/mol
The presence of the tetramethylpiperidine moiety is significant for its biological activity due to its steric and electronic properties.
This compound exhibits multiple mechanisms of action:
- Enzyme Inhibition: The compound has been shown to inhibit various enzymes involved in metabolic pathways. For instance, it has a notable affinity for carboxylesterases (CEs), which are crucial in drug metabolism and detoxification processes .
- Antioxidant Properties: The presence of the tetramethylpiperidine group contributes to the compound's ability to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer .
- Anti-inflammatory Effects: Preliminary studies suggest that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenases (COX), potentially offering therapeutic benefits in inflammatory diseases .
Pharmacological Studies
Several studies have evaluated the pharmacological profile of this compound:
- In Vitro Studies: Research indicates that at concentrations ranging from 1 to 100 µM, the compound significantly inhibits CE activity with IC₅₀ values in the low nanomolar range. This selectivity suggests its potential as a therapeutic agent with minimal off-target effects .
- Animal Models: In rodent models of inflammation, treatment with this compound resulted in a marked reduction in edema and inflammatory markers. Doses of 10 mg/kg administered intraperitoneally showed promising results in reducing paw swelling compared to control groups .
Case Studies
Several case studies have highlighted the efficacy and safety profile of this compound:
- Cancer Treatment: A study involving human cancer cell lines demonstrated that this compound induces apoptosis through the activation of caspase pathways while inhibiting NF-kB signaling . This dual action could position it as a candidate for further development in oncological therapies.
- Neuroprotective Effects: In models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal apoptosis. These findings suggest potential applications in treating neurodegenerative disorders like Alzheimer's disease .
Data Table: Summary of Biological Activities
Q & A
Q. What strategies validate its mechanism as a serine protease inhibitor?
- Methodology : Perform kinetic assays with fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) at varying inhibitor concentrations. Determine inhibition constants (Ki) via Dixon plots. Confirm covalent adducts using LC-MS/MS and compare with X-ray co-crystal structures of related sulfonyl fluorides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
